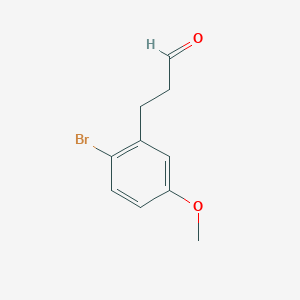

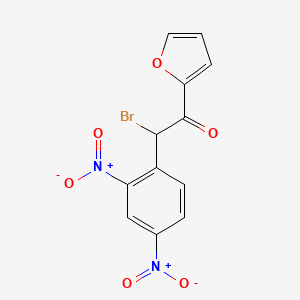

![molecular formula C8H12O6 B12544365 Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- CAS No. 143379-30-0](/img/structure/B12544365.png)

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

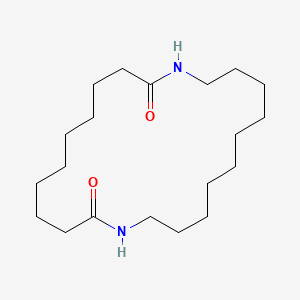

Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- is an organic compound with the molecular formula C7H12O5. It is known for its unique structure, which includes two acetyloxy groups attached to an ethoxy backbone. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- beinhaltet typischerweise die Reaktion von Acetaldehyd mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die allgemeine Reaktion lässt sich wie folgt darstellen:

CH3CHO+2(CH3CO)2O→CH3CH(OCOCH3)2O

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion von Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- mithilfe von kontinuierlichen Durchflussreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Kontrolle der Reaktionsparameter, was zu einer gleichmäßigen Produktqualität führt. Der Einsatz von fortschrittlichen Katalysatoren und optimierten Reaktionsbedingungen verbessert die Effizienz des Produktionsprozesses weiter.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Essigsäure und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können sie in einfachere Alkohole und Aldehyde umwandeln.

Substitution: Die Acetyloxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Essigsäure, Ethanol und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen Auswirkungen auf biologische Systeme und ihre Rolle in Stoffwechselwegen untersucht.

Medizin: Die Forschung untersucht seine potenzielle Verwendung in der Medikamentenentwicklung und als Vorläufer für pharmazeutische Verbindungen.

Industrie: Es wird bei der Produktion von Polymeren, Harzen und anderen industriellen Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Acetyloxygruppen können hydrolysiert werden, um Essigsäure freizusetzen, die dann an Stoffwechselwegen teilnehmen kann. Die Reaktivität der Verbindung ermöglicht es ihr, Proteine und Nukleinsäuren zu modifizieren, was zelluläre Prozesse und Signalwege beeinflusst.

Wirkmechanismus

The mechanism of action of Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The compound’s reactivity allows it to modify proteins and nucleic acids, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acetaldehyd: Ein einfacherer Aldehyd mit ähnlicher Reaktivität, aber ohne die Acetyloxygruppen.

Ethylacetat: Ein Ester mit ähnlichen funktionellen Gruppen, aber unterschiedlicher struktureller Anordnung.

Essigsäureanhydrid: Eine verwandte Verbindung, die bei der Synthese von Acetaldehydderivaten verwendet wird.

Einzigartigkeit

Acetaldehyd, [2,2-Bis(acetyloxy)ethoxy]- ist aufgrund seiner beiden Acetyloxygruppen einzigartig, die ihm eine besondere Reaktivität und funktionelle Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für spezielle Anwendungen in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

143379-30-0 |

|---|---|

Molekularformel |

C8H12O6 |

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

[1-acetyloxy-2-(2-oxoethoxy)ethyl] acetate |

InChI |

InChI=1S/C8H12O6/c1-6(10)13-8(14-7(2)11)5-12-4-3-9/h3,8H,4-5H2,1-2H3 |

InChI-Schlüssel |

IMCLFEAIUNZUBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC(COCC=O)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

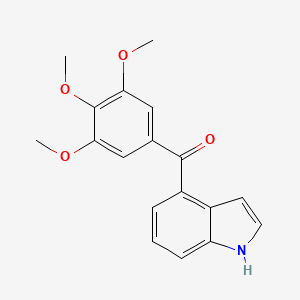

![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

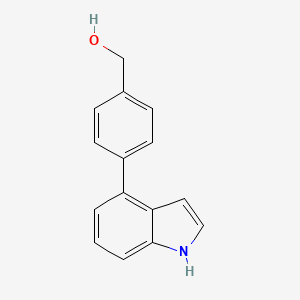

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)

![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)